3-(4-Chloro-5-fluoropyridin-2-YL)propan-1-amine
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Overview
Description
3-(4-Chloro-5-fluoropyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and biological properties. Fluorinated pyridines are of significant interest in various fields due to their enhanced stability and reactivity compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-fluoropyridin-2-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chloro-5-fluoropyridine.
Alkylation: The pyridine derivative undergoes alkylation with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Utilizing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5-fluoropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and palladium catalysts.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of imines.
Reduction: Formation of secondary amines.
Scientific Research Applications
3-(4-Chloro-5-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
3-(4-Chloro-5-fluoropyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(4-chloro-5-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-4-6(2-1-3-11)12-5-8(7)10/h4-5H,1-3,11H2 |
InChI Key |
KAQTYAJCAVPWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)CCCN |
Origin of Product |
United States |
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